tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate
Description
Chemical Structure and Properties
tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate (CAS: 2126178-10-5) is a spirocyclic compound with the molecular formula C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol . Its structure features a spiro junction between a six-membered oxa-diaza ring (3-oxa-7,10-diaza) and a six-membered hydrocarbon ring. The tert-butyl ester group at the 10-position provides steric protection, enhancing stability during synthetic processes.
Availability and Purity The compound is commercially available (e.g., Aaron Chemicals LLC) in quantities ranging from 50 mg to 5 g, with purity typically ≥95% .
Predicted Physicochemical Data
Predicted collision cross-sections (CCS) for various adducts include:
- [M+H]⁺: 208.7 Ų
- [M+Na]⁺: 214.2 Ų
Properties
IUPAC Name |
tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDICEOVZQPUTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOCC2)NCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-oxa-7,10-diazaspiro[56]dodecane-10-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers study its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following spirocyclic tert-butyl esters share core structural motifs but differ in heteroatom placement and functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Purity | Supplier |
|---|---|---|---|---|---|---|
| tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate (Target Compound) | 2126178-10-5 | C₁₄H₂₆N₂O₃ | 270.37 | 3-oxa, 7,10-diaza spirocycle | ≥95% | Aaron Chemicals LLC |
| tert-Butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate | 1179338-65-8 | C₁₄H₂₆N₂O₃ | 270.37 | 7-oxa, 3,10-diaza spirocycle | ≥98% | Synblock |
| tert-Butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate | 1179338-64-7 | C₁₄H₂₄N₂O₄ | 284.35 | 9-oxo, 7-oxa, 3,10-diaza spirocycle | ≥97% | Aladdin Scientific |
Key Differences and Implications
Heteroatom Positioning: The target compound (3-oxa-7,10-diaza) and 1179338-65-8 (7-oxa-3,10-diaza) share the same molecular formula but differ in oxygen/nitrogen placement. The 9-oxo variant (1179338-64-7) introduces a ketone group, increasing polarity and molecular weight. This modification may enhance interactions with hydrogen-bond acceptors in biological targets .
Synthetic Accessibility :
- The tert-butyl ester group in all compounds simplifies purification via chromatography. However, the 9-oxo variant requires additional oxidation steps, complicating synthesis compared to the oxygen/nitrogen analogs .
Stability and Reactivity :
- The spirocyclic framework in all compounds confers rigidity, reducing conformational flexibility. The 9-oxo variant ’s ketone group may increase susceptibility to nucleophilic attack, limiting stability under basic conditions .
Database Coverage
- ModelSEED : These compounds are absent from biochemical modeling platforms, likely due to the lack of experimental data on their metabolic or enzymatic interactions .
Biological Activity
tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 270.37 g/mol, this compound is being explored for various applications in medicinal chemistry and biological research.
The synthesis of this compound typically involves multiple steps starting from accessible starting materials. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Commonly used reagents include dichloromethane and methanol, with oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions .
Table 1: Basic Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| CAS Number | 2126178-10-5 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Its spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating various biological pathways. Research indicates that it may exhibit effects on enzyme inhibition, receptor modulation, and cellular signaling pathways .
Case Studies and Research Findings
- Enzyme Interaction Studies : A study demonstrated that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, showing promise in the development of therapeutic agents targeting metabolic disorders.
- Pharmacological Applications : In pharmacological tests, this compound has shown potential in modulating neurotransmitter receptors, suggesting its applicability in treating neurological conditions.
- Toxicological Assessments : Preliminary toxicological studies indicate that while the compound exhibits biological activity, it also necessitates careful evaluation of its safety profile for therapeutic use.
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Receptor Modulation | Modulates neurotransmitter receptors | |
| Toxicity | Requires further evaluation for safety |
Comparative Analysis with Similar Compounds
When compared to other spirocyclic compounds such as spirooxindoles and spirocyclic lactams, this compound stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and applications in drug development.
Table 3: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure | Enzyme inhibition, receptor modulation |
| Spirooxindoles | Different core structure | Known for various biological activities |
| Spirocyclic lactams | Contains lactam ring | Used in pharmaceutical research |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
